2-(Oxazol-5-yl)ethan-1-amine
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Overview
Description
2-(Oxazol-5-yl)ethan-1-amine is a heterocyclic compound containing an oxazole ring and an amine group The oxazole ring is a five-membered ring with one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxazole derivatives, including 2-(Oxazol-5-yl)ethan-1-amine, is the van Leusen reaction. This reaction involves the use of tosylmethylisocyanides (TosMICs) as key intermediates. The reaction typically proceeds under mild conditions and can be performed in various solvents .
Industrial Production Methods
Industrial production of oxazole derivatives often involves multi-step synthesis processes. These processes may include the preparation of intermediate compounds, followed by cyclization reactions to form the oxazole ring. The specific conditions and reagents used can vary depending on the desired product and scale of production .
Chemical Reactions Analysis
Types of Reactions
2-(Oxazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the oxazole ring into oxazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include oxazole-5-carboxylic acids, oxazoline derivatives, and various substituted oxazole compounds .
Scientific Research Applications
2-(Oxazol-5-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(Oxazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The oxazole ring can bind to various enzymes and receptors through non-covalent interactions, influencing biological pathways. These interactions can lead to antimicrobial, anticancer, and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler compound with a similar ring structure but without the ethanamine side chain.
Oxazoline: A reduced form of oxazole with a saturated nitrogen atom.
Isoxazole: A structural isomer of oxazole with the nitrogen and oxygen atoms in different positions
Uniqueness
2-(Oxazol-5-yl)ethan-1-amine is unique due to the presence of both an oxazole ring and an amine group.
Properties
Molecular Formula |
C5H8N2O |
---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
2-(1,3-oxazol-5-yl)ethanamine |
InChI |
InChI=1S/C5H8N2O/c6-2-1-5-3-7-4-8-5/h3-4H,1-2,6H2 |
InChI Key |
UQXAPRPAMDXKLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=N1)CCN |
Origin of Product |
United States |
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